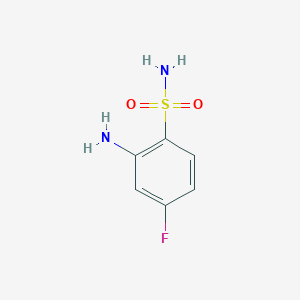

2-Amino-4-fluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-4-fluorobenzene-1-sulfonamide” is a chemical compound with the molecular formula C6H7FN2O2S . It is also known by its IUPAC name, 2-amino-4-fluorobenzenesulfonamide .

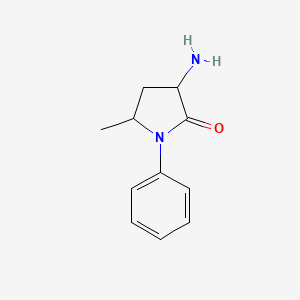

Molecular Structure Analysis

The molecular structure of “2-Amino-4-fluorobenzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a fluorine atom, and a sulfonamide group . The InChI code for this compound is 1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-4-fluorobenzene-1-sulfonamide” is 190.20 g/mol . It has a topological polar surface area of 94.6 Ų and a complexity of 249 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Properties

2-Amino-4-fluorobenzene-1-sulfonamide: is part of the sulfonamide class of compounds, which are known for their antibacterial activity. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby preventing bacterial growth .

Diuretic Activity

Sulfonamides can act as diuretics, aiding in the removal of excess fluid from the body. They are often used to treat conditions like edema and certain types of heart failure by inhibiting the carbonic anhydrase enzyme, which plays a role in regulating fluid balance .

Antiglaucoma Effects

By inhibiting carbonic anhydrase in the eye, sulfonamides reduce the production of aqueous humor, thereby decreasing intraocular pressure. This makes them useful in the treatment of glaucoma, a condition characterized by increased pressure within the eyeball .

Hypoglycemic Action

Some sulfonamides have the ability to lower blood sugar levels, making them potential candidates for the treatment of type 2 diabetes. Their hypoglycemic effect is attributed to their interaction with pancreatic beta cells and insulin release mechanisms .

Anti-inflammatory Uses

The anti-inflammatory properties of sulfonamides are beneficial in the treatment of chronic inflammatory conditions such as rheumatoid arthritis. They work by modulating the immune response and reducing inflammation .

Thyroiditis Treatment

Sulfonamides can be used in the management of thyroiditis, an inflammation of the thyroid gland. They help in reducing the thyroid gland’s overactivity and the associated symptoms .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-4-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .

Mode of Action

2-Amino-4-fluorobenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, 2-Amino-4-fluorobenzene-1-sulfonamide effectively halts DNA replication, preventing bacterial growth and proliferation .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The result of the action of 2-Amino-4-fluorobenzene-1-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of new bacterial cells, leading to the eventual death of the bacterial population .

Action Environment

The action of 2-Amino-4-fluorobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. Moreover, resistance to sulfonamides can develop in bacteria through mutations that alter the structure of dihydropteroate synthetase or increase the production of PABA .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSIAAOAFIZPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611325 |

Source

|

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2822-72-2 |

Source

|

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)